molecular formula C14H19N3O5 B12107480 Tyrosylglutamine

Tyrosylglutamine

Cat. No.: B12107480
M. Wt: 309.32 g/mol
InChI Key: UBAQSAUDKMIEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosylglutamine is a dipeptide composed of the amino acids tyrosine and glutamine Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Tyrosylglutamine can be synthesized through peptide bond formation between tyrosine and glutamine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid support, with each addition followed by deprotection and coupling steps. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt or HATU.

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using transglutaminases. These enzymes catalyze the formation of peptide bonds between glutamine and tyrosine residues. The enzymatic approach is advantageous due to its specificity and mild reaction conditions, which minimize side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: Tyrosylglutamine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: Reduction of any oxidized forms back to the original dipeptide.

    Substitution: Halogenation reactions, such as iodination and chlorination, can occur on the aromatic ring of tyrosine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tyrosylglutamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tyrosylglutamine involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activity, influence signal transduction pathways, and participate in protein-protein interactions. The phenolic hydroxyl group of tyrosine can engage in hydrogen bonding and electrostatic interactions, while the amide group of glutamine can form hydrogen bonds and participate in nucleophilic reactions .

Comparison with Similar Compounds

  • Tyrosylglycine
  • Tyrosylalanine
  • Tyrosylvaline
  • Tyrosylhistidine
  • Tyrosylglutamic acid
  • Tyrosylphenylalanine

Comparison: Tyrosylglutamine is unique due to the presence of both tyrosine and glutamine, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAQSAUDKMIEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosyl-Glutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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